molecular formula C8H15NO B12316108 rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis

rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis

Cat. No.: B12316108
M. Wt: 141.21 g/mol
InChI Key: JCMGRYDIKYOOKZ-UHFFFAOYSA-N
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Description

rac-(3aR,7aS)-5-Methyl-octahydrofuro[3,2-c]pyridine, cis is a bicyclic heterocyclic compound featuring a fused furopyridine scaffold with a methyl substituent at the 5-position. Its stereochemistry is defined by the cis configuration of the octahydro ring system, which confers unique conformational rigidity. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine

InChI

InChI=1S/C8H15NO/c1-9-4-2-8-7(6-9)3-5-10-8/h7-8H,2-6H2,1H3

InChI Key

JCMGRYDIKYOOKZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C1)CCO2

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis involves multiple steps. One common synthetic route includes the use of tert-butoxycarbonyl (Boc) protection followed by cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis undergoes various chemical reactions, including:

Scientific Research Applications

rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Commercial Availability :

  • Supplier : CymitQuimica (Ref: 3D-NKD17465).
  • Pricing : 50 mg = €745.00; 500 mg = €2,102.00 (as of January 2025) .
  • Synthesis Notes: The racemic mixture suggests synthetic challenges in achieving enantiomeric purity, which may contribute to its higher cost compared to analogs .

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The following table compares rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis with key analogs based on available commercial and structural

Compound Name (CAS/Ref) Substituent/Modification Molecular Weight (g/mol) Price (50 mg) Key Applications/Notes
rac-(3aR,7aS)-5-Methyl-octahydrofuro[3,2-c]pyridine (3D-NKD17465) Methyl group at 5-position Not explicitly reported €745.00 CNS-targeting ligand synthesis; high demand due to stereochemical complexity
rac-(3aR,7aS)-5-[(tert-Butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-4-carboxylic acid tert-Butoxycarbonyl (Boc) and carboxylic acid groups 271.32 Not listed Intermediate for peptide coupling; Boc group enhances stability during synthesis
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride (1909293-84-0) Hydrochloride salt Not explicitly reported Price on request (POA) Improved aqueous solubility for salt-sensitive reactions
(1s,3s)-3-(pyrrolidin-1-yl)cyclobutan-1-amine dihydrochloride (SY213101) Pyrrolidinyl and cyclobutane Not explicitly reported POA Designed for kinase inhibition studies

Substituent-Driven Functional Differences

  • Methyl vs. tert-Butoxycarbonyl (Boc): The 5-methyl group in the target compound provides a compact, lipophilic moiety, favoring blood-brain barrier penetration for CNS applications . Cost Analysis: The methyl derivative’s price (€745/50 mg) exceeds that of Boc-containing analogs (e.g., 3-{[(tert-butoxy)carbonyl]amino}propanoic acid at €612/50 mg), likely due to its racemic nature and demand in enantioselective research .
  • Hydrochloride Salt Form (CAS 1909293-84-0): The hydrochloride salt variant offers enhanced solubility in polar solvents, making it preferable for in vitro assays.
  • Pyrrolidinyl and Halogenated Analogs: Compounds like SY213102 (bromomethyl/difluorobenzene) and SY213105 (8-hydroxyquinoline) exhibit divergent reactivity profiles. For example, bromomethyl groups enable nucleophilic substitutions, while hydroxyquinoline derivatives are used in metal-chelating therapies .

Research Implications and Limitations

Key Findings

  • The 5-methyl substituent balances lipophilicity and steric bulk, making it a versatile scaffold for drug discovery.
  • Racemic mixtures (e.g., the target compound) remain costlier than enantiopure analogs, reflecting purification challenges .

Data Gaps

  • Physicochemical Data : Melting points, solubility, and logP values are absent in available sources, limiting direct pharmacological comparisons.
  • Biological Activity: No evidence details receptor binding affinities or metabolic stability, necessitating further experimental validation.

Biological Activity

rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis is a bicyclic compound that has garnered attention for its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

The molecular formula of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine is C8H15NO, with a molecular weight of approximately 141.2 g/mol. The compound is characterized by a fused bicyclic structure that includes a furo moiety, which contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC8H15NO
Molecular Weight141.2 g/mol
IUPAC Namerac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine
CAS Number2138174-65-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

  • Enzyme Inhibition : Preliminary studies suggest that rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding : The compound may act as a ligand for specific receptors in the central nervous system (CNS), indicating potential applications in neuropharmacology.

Biological Activity Studies

Recent research has focused on evaluating the pharmacological properties of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine through various in vitro and in vivo studies.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems. It was found that rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine exhibited significant modulation of serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other CNS-related conditions.

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine displayed moderate antibacterial activity, particularly against Gram-positive bacteria.

Toxicology and Safety Profile

The safety profile of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine has been evaluated in preliminary toxicological studies. Results indicate that the compound has a low toxicity profile at therapeutic doses; however, further studies are needed to fully understand its safety and side effects.

Future Directions

Ongoing research aims to explore the full therapeutic potential of rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine. Key areas of interest include:

  • Development of Derivatives : Synthesis of analogs may enhance biological activity or selectivity for specific targets.
  • Clinical Trials : Further preclinical studies followed by clinical trials will be essential to establish efficacy and safety in humans.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights into its therapeutic applications.

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